molecular formula C5H8FNO B1326556 3-Fluoropiperidin-4-one CAS No. 1070955-78-0

3-Fluoropiperidin-4-one

Cat. No.: B1326556
CAS No.: 1070955-78-0
M. Wt: 117.12 g/mol
InChI Key: GYCGAPQMEYPDIJ-UHFFFAOYSA-N
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Description

3-Fluoropiperidin-4-one is an organic compound with the molecular formula C5H8FNO. It is a solid substance that appears as colorless to light yellow crystals. This compound is known for its distinctive odor and is soluble in organic solvents like ethanol and ether, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoropiperidin-4-one can be synthesized through various methods. One common approach involves the reaction of fluorinated alkanes with ketones. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions can yield a single cis enantiomer with high diastereo- and enantioselectivity . This method can be scaled up to produce multi-gram quantities with a 60% yield after crystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms.

    Reduction: As mentioned earlier, Noyori reduction is a notable example.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Noyori reduction of 1-Boc-3-fluoropiperidin-4-one yields a single cis enantiomer .

Scientific Research Applications

3-Fluoropiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended

Biological Activity

3-Fluoropiperidin-4-one is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been studied for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H8FNOC_5H_8FNO, and it features a piperidine ring with a fluorine atom at the 3-position and a ketone at the 4-position. The presence of the fluorine atom can significantly influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom alters the electronic properties of the compound, potentially increasing its affinity for these targets. The hydroxyl group in some derivatives can also participate in hydrogen bonding, further stabilizing interactions with proteins or nucleic acids.

Antiviral and Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit antiviral properties by modulating immune responses. For instance, compounds derived from this scaffold have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . This suggests potential applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Neuropharmacological Effects

Studies have suggested that compounds similar to this compound may possess neuropharmacological activities. For example, they have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders . The modulation of neurotransmitter release or receptor activity could provide therapeutic benefits for conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound derivatives:

  • Synthesis and Biological Evaluation : A study highlighted the synthesis of various fluorinated piperidine derivatives and their evaluation for biological activity. Among these, certain derivatives exhibited significant inhibitory effects on specific enzymes involved in inflammation .
  • Mechanistic Insights : Research involving molecular docking studies revealed potential binding sites for this compound derivatives on target proteins, providing insights into their mechanisms of action.
  • Therapeutic Potential : In vivo studies demonstrated that some derivatives could reduce inflammatory markers in animal models, indicating their potential as therapeutic agents against inflammatory diseases .

Comparative Analysis of Derivatives

The following table summarizes the biological activities reported for various derivatives of this compound:

Derivative Biological Activity Mechanism
This compoundAnti-inflammatoryTNF-α inhibition
1-Cyclopropyl-3-fluoropiperidin-4-oneNeuropharmacological effectsModulation of neurotransmitter systems
Other fluorinated derivativesAntiviral activityInteraction with viral replication enzymes

Properties

IUPAC Name

3-fluoropiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGAPQMEYPDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649107
Record name 3-Fluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070955-78-0
Record name 3-Fluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.7 g, 12.4 mmol) was dissolved in dioxane/HCl (100 mL, 0.12 M) and stirred at ambient temperature for 2 hours. Volatiles were then removed in vacuo to afford 3-fluoro-piperidin-4-one as an HCl salt, which was carried on without further purification (1.7 g, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.77 (br. s., 1H), 8.77 (br. s., 1H), 6.36 (br. s., 2H), 4.41-4.53 (d, J=48 Hz, 1H), 3.37 (t, J=9.85 Hz, 1H), 3.21 (m, 1H), 3.08 (m, 1H), 2.93 (m, 1H), 1.94 (m, 1H), 1.77 (m, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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